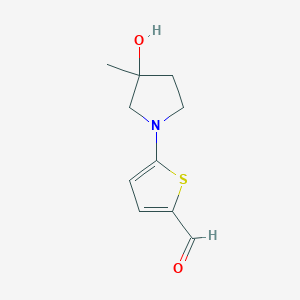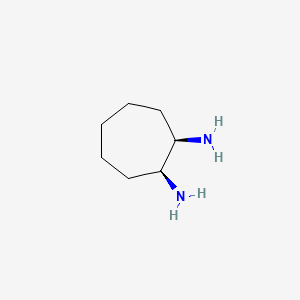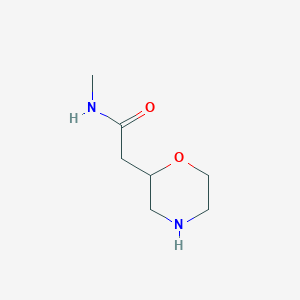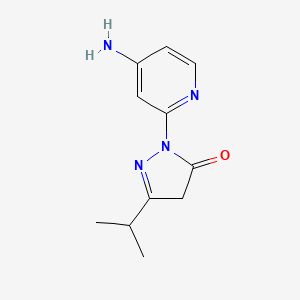
1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Aminopyridine Group: The aminopyridine group can be introduced via a nucleophilic substitution reaction, where the pyrazolone core reacts with 4-chloropyridine in the presence of a base.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone core to a pyrazolidine derivative.
Substitution: The aminopyridine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the pyrazolone core.
Reduction: Pyrazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aminopyridine group.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds with active site residues, while the pyrazolone core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with molecular targets, potentially leading to different biological activities compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9-6-11(16)15(14-9)10-5-8(12)3-4-13-10/h3-5,7H,6H2,1-2H3,(H2,12,13) |
InChI Key |
YOIATAWRVADFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



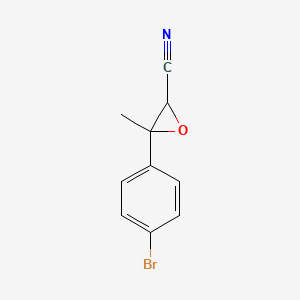
![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13213821.png)
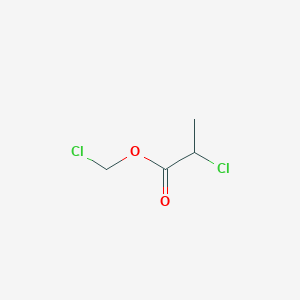

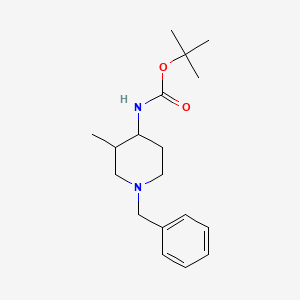
![7-Amino-8,8-dimethyl-2lambda6-thiabicyclo[4.2.0]octane-2,2-dione](/img/structure/B13213854.png)


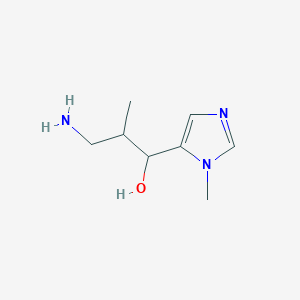
![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
